3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline
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Overview
Description
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is an organic compound with the molecular formula C25H25NO It is characterized by the presence of a methoxy group attached to an aniline core, with two phenylprop-2-enyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline typically involves the reaction of 3-methoxyaniline with cinnamyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone, and the mixture is heated to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The phenylprop-2-enyl groups can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated derivatives of the phenylprop-2-enyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-(3-methoxyphenyl)aniline: Similar structure but with different substituents on the aromatic rings.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxy group and phenylprop-2-enyl moiety.
Uniqueness
3-Methoxy-N,N-bis(3-phenylprop-2-enyl)aniline is unique due to the presence of two phenylprop-2-enyl groups attached to the nitrogen atom, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C25H25NO |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-methoxy-N,N-bis(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C25H25NO/c1-27-25-18-8-17-24(21-25)26(19-9-15-22-11-4-2-5-12-22)20-10-16-23-13-6-3-7-14-23/h2-18,21H,19-20H2,1H3 |
InChI Key |
LTTPOOFFLYDCED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC=CC2=CC=CC=C2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
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